molecular formula C30H38FN3O2 B14800616 tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate

Cat. No.: B14800616
M. Wt: 491.6 g/mol
InChI Key: NLSCUAKKZXLFMW-VWYPKUQYSA-N
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Description

tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate is a complex organic compound that features a tert-butyl group, a benzylpiperidine moiety, and a cyano group attached to a fluorophenyl ring

Preparation Methods

The synthesis of tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the benzylpiperidine moiety, and the attachment of the cyano and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the cyano and fluorophenyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate include other benzylpiperidine derivatives and compounds with cyano and fluorophenyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct properties and applications .

Properties

Molecular Formula

C30H38FN3O2

Molecular Weight

491.6 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-[(S)-(1-benzylpiperidin-4-yl)-cyano-(3-fluorophenyl)methyl]cyclopentyl]carbamate

InChI

InChI=1S/C30H38FN3O2/c1-29(2,3)36-28(35)33-27-14-8-13-26(27)30(21-32,24-11-7-12-25(31)19-24)23-15-17-34(18-16-23)20-22-9-5-4-6-10-22/h4-7,9-12,19,23,26-27H,8,13-18,20H2,1-3H3,(H,33,35)/t26-,27-,30-/m0/s1

InChI Key

NLSCUAKKZXLFMW-VWYPKUQYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1[C@@](C#N)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(C#N)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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